molecular formula C8H5NOS B588575 Benzo[d]thiazole-7-carbaldehyde CAS No. 144876-37-9

Benzo[d]thiazole-7-carbaldehyde

Cat. No.: B588575
CAS No.: 144876-37-9
M. Wt: 163.194
InChI Key: GRXZDXCWBKCRMW-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-7-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an aldehyde functional group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]thiazole-7-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes under acidic conditions. For instance, the reaction of 2-aminobenzenethiol with formylbenzoic acid in the presence of a catalyst such as trifluoroacetic acid can yield this compound . Another method involves the cyclization of thioamide derivatives with aldehydes under microwave irradiation, which offers a more efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[d]thiazole-7-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it can bind to enzymes and proteins, altering their activity and leading to various biological effects. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells has been studied extensively . Additionally, its interaction with metal ions can enhance its fluorescence properties, making it useful in imaging applications .

Comparison with Similar Compounds

Benzo[d]thiazole-7-carbaldehyde can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.

    2-Aminobenzothiazole: Widely used in the synthesis of pharmaceuticals and agrochemicals.

    Benzothiazole-2-carboxylic acid: Utilized in the production of dyes and pigments.

The uniqueness of this compound lies in its aldehyde functional group, which allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

1,3-benzothiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXZDXCWBKCRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668498
Record name 1,3-Benzothiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-37-9
Record name 1,3-Benzothiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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